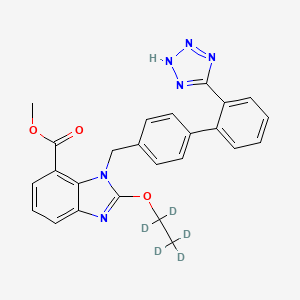

Candesartan-d5 Methyl Ester

Description

Contextualization of Angiotensin II Receptor Antagonist (ARB) Research and Analog Development

Angiotensin II Receptor Blockers (ARBs), also known as sartans, are a critical class of drugs used in the management of cardiovascular conditions. wikipedia.org They function by selectively blocking the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive and salt-retaining effects of angiotensin II, a key hormone in the renin-angiotensin system (RAS). scielo.org The development of ARBs, beginning with the first orally active non-peptide antagonist, Losartan, marked a significant advancement in cardiovascular therapy. scielo.orgmdpi.com

The success of initial ARBs like Losartan spurred further research into developing new analogs, such as Candesartan (B1668252), Valsartan, and Telmisartan. wikipedia.orgscielo.org The goals of this analog development included enhancing potency, improving pharmacokinetic profiles, and achieving longer duration of action. wikipedia.org Candesartan, for instance, binds tightly to the AT1 receptor and dissociates slowly, contributing to its potent and sustained effects. nih.gov The creation of chemical analogs extends beyond therapeutic agents to include research tools. Modified versions of these drugs, including esterified forms and isotopically labeled variants, are synthesized to support analytical and metabolic studies essential for drug development and regulatory approval. pharmaffiliates.comhaematologica.org

The Foundational Role of Stable Isotope Labeled Compounds in Modern Chemical and Biological Research

Stable isotope labeling is a powerful and indispensable technique in modern scientific exploration. symeres.commoravek.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comlucerna-chem.ch The key advantage of this substitution is that the labeled compound is chemically and biologically almost identical to its unlabeled counterpart but is easily distinguishable by its higher mass. diagnosticsworldnews.comacs.org

This mass difference makes stable isotope-labeled compounds invaluable as internal standards in quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). diagnosticsworldnews.comacs.org By adding a known quantity of the labeled compound to a biological sample (e.g., plasma or urine), researchers can accurately quantify the concentration of the unlabeled drug, as the internal standard corrects for variations during sample preparation and analysis. scielo.br This technique is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic research, and bioequivalence trials that underpin drug development. symeres.comacs.orgnih.gov

Structural Elucidation and Isotopic Features of Candesartan-d5 Methyl Ester within the Candesartan Chemical Landscape

This compound is a specifically modified analog of Candesartan. Its structure incorporates two key modifications: isotopic labeling and esterification.

Isotopic Labeling (d5) : Five hydrogen atoms in the molecule are replaced with deuterium atoms. In many commercially available versions, these deuterium atoms are located on the ethoxy group of the benzimidazole (B57391) ring, creating an ethoxy-d5 moiety. synzeal.com This labeling provides the mass shift necessary for its use as an internal standard in mass spectrometry. biocompare.com

Methyl Ester : The carboxylic acid group of the parent Candesartan molecule is converted into a methyl ester. scbt.com Candesartan itself is the active form of the drug, which is typically administered as the prodrug Candesartan cilexetil. wikipedia.org The cilexetil ester is hydrolyzed in the body to release the active Candesartan. wikipedia.org The methyl ester form, like this compound, is primarily a laboratory chemical used for research and as an intermediate in the synthesis of other labeled compounds. pharmaffiliates.com

The table below compares the key properties of this compound with its related compounds.

| Feature | Candesartan | Candesartan Cilexetil | This compound |

| Molecular Formula | C₂₄H₂₀N₆O₃ | C₃₃H₃₄N₆O₆ | C₂₅H₁₇D₅N₆O₃ |

| Molecular Weight | ~440.45 g/mol | ~610.66 g/mol | ~459.51 g/mol |

| Key Functional Group | Carboxylic Acid | Cilexetil Ester | Methyl Ester |

| Isotopic Labeling | None | None | Deuterium (d5) |

| Primary Role | Active Drug | Prodrug | Research/Internal Standard |

Note: Data sourced from multiple chemical supplier and database entries. synzeal.comscbt.comwikipedia.org

Overview of Key Research Paradigms and Academic Contributions Pertaining to this compound

Research has extensively focused on developing robust and sensitive methods, typically using LC-MS/MS, to measure concentrations of Candesartan in biological matrices. nih.govscielo.brresearchgate.net In these studies, a deuterated analog, such as Candesartan-d4 or Candesartan-d5, serves as the ideal internal standard. nih.govscielo.brnih.gov For example, bioequivalence studies comparing a generic and a brand-name formulation of Candesartan cilexetil tablets rely on these precise analytical methods to determine pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve). nih.gov The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of these critical measurements.

The table below summarizes the type of research where deuterated Candesartan analogs are essential.

| Research Area | Analytical Method | Role of Deuterated Analog | Key Findings from Representative Studies |

| Pharmacokinetics | UPLC-MS/MS | Internal Standard | Characterization of absorption, distribution, and elimination half-life of Candesartan in healthy volunteers. nih.gov |

| Bioequivalence Studies | LC-MS/MS | Internal Standard | Demonstration that test and reference formulations of Candesartan cilexetil meet regulatory criteria for bioequivalence. nih.gov |

| Analytical Method Validation | LC-MS/MS | Internal Standard | Development of rapid and sensitive assays for quantifying Candesartan in human plasma with high precision and accuracy. nih.govresearchgate.net |

| Metabolism Studies | LC-MS/MS | Internal Standard/Tracer | Identification and quantification of drug metabolites by distinguishing them from the parent compound. acs.org |

These research paradigms highlight the critical, albeit often behind-the-scenes, role of compounds like this compound. They are not therapeutic agents themselves but are fundamental tools that enable the rigorous scientific evaluation required for the development and approval of modern medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFEPGTRLLUKI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Stable Isotope Labeling Strategies for Candesartan D5 Methyl Ester

Chemical Synthesis Approaches for Candesartan-Related Methyl Ester Derivatives

The synthesis of candesartan (B1668252) methyl ester and its derivatives typically involves several key steps, starting from precursors such as 2-amino-3-nitrobenzoic acid. patsnap.com A common route involves the esterification of the carboxylic acid group to form the methyl ester, followed by a series of reactions including N-alkylation, nitro group reduction, and cyclization to form the benzimidazole (B57391) core. patsnap.comgoogle.com

One approach describes the synthesis of 2-ethoxy-1-[[2'-(N'-trityl)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1-H-benzimidazole-7-carboxylic acid methyl ester, a protected form of candesartan methyl ester. patsnap.com This intermediate is synthesized through the reaction of methyl 2,3-diamino-benzoate with tetraethyl orthoformate and subsequent N-alkylation. patsnap.com Another method involves a one-pot synthesis of candesartan where the candesartan methyl ester is an intermediate that is not isolated before in-situ hydrolysis. google.com

The table below summarizes various synthetic methods for candesartan and its ester derivatives.

| Starting Material | Key Reactions | Intermediate | Reference |

| 2-nitro-benzoic acid | Esterification, reduction, carbalkoxylation, nitration, N-alkylation, catalytic hydrogenation, cyclization, hydrolysis, condensation, de-protection | 2-oxyethyl group-1-[[2-(N-trityl)-tetrazole-5-yl] [1,1`-biphenyl]-the 4-yl] methyl]-1-H-benzoglyoxaline-7-carboxylate methyl ester | google.com |

| 2-amino-3-nitrobenzoic acid | Esterification, N-alkylation, nitro reduction, cyclization, hydrolysis, esterification, tetrazole deprotection | 2-N-[(2'-(N'-trityl)-tetrazol-5-yl-4-yl]methyl]amino)- Methyl 3-aminobenzoate | google.com |

| Cyanobiphenyl benzimidazole (III) | Reaction with trialkyltin or triaryltin azide | Candesartan ethyl ester (II) | patsnap.com |

Regiospecific Deuterium (B1214612) Incorporation: Methodologies for the Ethoxy-d5 Position

The introduction of a deuterium-labeled ethoxy group (ethoxy-d5) at the 2-position of the benzimidazole ring is a crucial step in the synthesis of Candesartan-d5 Methyl Ester. This requires specialized precursors and carefully controlled reaction conditions to ensure high isotopic fidelity.

Precursor Synthesis and Deuterium Source Selection

The synthesis of the ethoxy-d5 group typically involves the use of deuterated ethanol (B145695) (ethanol-d6, C2D5OH) or a related deuterated ethylating agent. The selection of the deuterium source is critical for achieving the desired level of isotopic enrichment. For instance, the synthesis of stable isotope-labeled precursors for other compounds has utilized deuterated reagents like D2O for hydrogen-deuterium exchange reactions. While specific literature on the synthesis of ethoxy-d5 candesartan is limited, the general principles of isotopic labeling suggest that starting with a highly deuterated ethyl source is the most direct approach.

Reaction Conditions and Optimization for Isotopic Fidelity

The reaction to form the 2-ethoxy group is a key step where isotopic integrity must be maintained. In the synthesis of candesartan, the formation of the 2-ethoxy-benzimidazole ring can be achieved through cyclization of an appropriate precursor. For the deuterated analog, this would involve reacting the precursor with a deuterated orthoformate, such as tetraethyl-d20 orthoformate, or by alkylation with a deuterated ethyl halide. It is essential to use reaction conditions that minimize any potential for H/D exchange with non-deuterated solvents or reagents. The use of aprotic solvents and anhydrous conditions is generally preferred to maintain isotopic purity.

Esterification Reactions for Methyl Ester Formation on the Candesartan Core

The formation of the methyl ester at the 7-carboxylic acid position of the candesartan core is a standard esterification reaction. This can be achieved through several methods. One common method is the acid-catalyzed esterification using methanol (B129727). For example, 2-nitro-benzoic acid can be esterified with methanol under acidic conditions as an initial step in a multi-step synthesis. google.com Another approach involves the use of thionyl chloride to form an acyl chloride, which then reacts with methanol.

The table below outlines different esterification methods found in the synthesis of candesartan and related compounds.

| Reagent | Catalyst/Conditions | Application | Reference |

| Methanol | Sulfuric acid | Esterification of 2-nitro-benzoic acid | |

| Methanol | Hydrochloric acid | Deprotection and esterification | |

| Thionyl chloride, then methanol | - | Formation of methyl ester from carboxylic acid |

Advanced Purification Techniques and Spectroscopic Characterization of Synthesized this compound

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

Purification Techniques: High-performance liquid chromatography (HPLC) is a primary method for purifying candesartan derivatives. [15, 16] Reverse-phase columns, such as C18, are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) and water, often with additives like acetic acid or phosphate (B84403) buffers to control pH and improve peak shape. [16, 22] Other purification methods include crystallization from appropriate solvents like methanol, ethanol, or mixtures with water. [2, 3]

Spectroscopic Characterization: The structural confirmation and isotopic purity of this compound are determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass of this compound will be 5 atomic mass units higher than its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that confirm the location of the deuterium atoms on the ethoxy group.

The table below lists the key analytical techniques and their applications in the characterization of candesartan derivatives.

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and purification | [15, 16, 22] |

| Mass Spectrometry (MS / HRMS) | Molecular weight determination and structural elucidation | [13, 21] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of isotopic labeling | [23, 24] |

| X-ray Diffractometry (XRD) | Analysis of crystalline forms | |

| Differential Scanning Calorimetry (DSC) | Thermal analysis of polymorphs | [28, 29] |

Advanced Analytical Methodologies Utilizing Candesartan D5 Methyl Ester As a Stable Isotope Internal Standard

Quantitative Bioanalytical Method Development: Principles and Methodologies

The development of quantitative bioanalytical methods is essential for accurately measuring drug concentrations in biological fluids. tandfonline.com The use of a stable isotope-labeled internal standard, such as Candesartan-d5 Methyl Ester, is a key strategy for achieving high accuracy and precision. clearsynth.comtexilajournal.com These internal standards have chemical and physical properties that are very similar to the analyte of interest, but they have a different mass due to the presence of deuterium (B1214612) atoms. mdpi.com This mass difference allows for their distinct detection by mass spectrometry, while their similar behavior during sample preparation and analysis helps to compensate for variations in extraction efficiency and matrix effects. clearsynth.comtexilajournal.com

UPLC-MS/MS has emerged as a powerful technique for the bioanalysis of candesartan (B1668252) due to its high speed, sensitivity, and selectivity. nih.govxjtu.edu.cn Several studies have demonstrated the successful application of UPLC-MS/MS for the simultaneous quantification of candesartan and other co-administered drugs in human plasma. nih.govxjtu.edu.cnresearchgate.net These methods typically involve a short analysis run time, often around 2.0 minutes, and require a small plasma volume, such as 0.1 mL. nih.govxjtu.edu.cn

In a typical UPLC-MS/MS method for candesartan, the separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (like a methanol (B129727):acetonitrile (B52724) mixture) and a buffer solution (such as 5 mM ammonium (B1175870) acetate). nih.govnih.gov The detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govxjtu.edu.cn For candesartan, the mass transition often monitored is m/z 439.00 → 309.10 in negative ion mode. scielo.brscielo.br The use of a deuterated internal standard like Candesartan-d4 has been shown to provide good precision and accuracy. xjtu.edu.cnpharmascholars.com

Table 1: UPLC-MS/MS Method Parameters for Candesartan Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Chromatography System | UPLC-MS/MS | nih.govnih.gov |

| Column | C18 Phenomenex, Gemini NX (100 mm×4.6 mm, 5 µm) | nih.govxjtu.edu.cn |

| Mobile Phase | Organic mixture:buffer solution (80:20, v/v) | nih.govxjtu.edu.cn |

| Flow Rate | 0.800 mL/min | nih.govxjtu.edu.cn |

| Run Time | 2.0 min | nih.govxjtu.edu.cn |

| Ionization Mode | Negative Ion Spray | nih.govxjtu.edu.cnscielo.br |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govxjtu.edu.cn |

| Internal Standard | Candesartan-d4 | xjtu.edu.cnscielo.brpharmascholars.com |

This table presents a summary of typical parameters used in UPLC-MS/MS methods for the analysis of candesartan.

HPLC-MS/MS is another widely used technique for the quantification of candesartan in biological samples, offering high sensitivity and selectivity. scielo.brscielo.brphmethods.net Similar to UPLC-MS/MS, it utilizes a mass spectrometer for detection, which allows for the specific monitoring of the analyte and its internal standard. scielo.brscielo.brphmethods.net

One validated HPLC-MS/MS method for the simultaneous determination of candesartan and hydrochlorothiazide (B1673439) in human plasma employed a Zorbax eclipse C18 column with a mobile phase of acetate (B1210297) buffer and acetonitrile (25:75%, v/v). scielo.brscielo.br The flow rate was 1 mL/min, and detection was performed in negative ion mode using MRM. scielo.brscielo.br The mass transitions monitored were m/z 439.00 → 309.10 for candesartan. scielo.brscielo.br This method successfully used Candesartan-d4 as an internal standard. scielo.brscielo.br

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Optimized Sample Preparation Techniques for Complex Biological Matrices in Preclinical Research

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma and ensuring the accuracy of the analytical method. tandfonline.com The choice of sample preparation technique depends on the analyte's properties and the complexity of the matrix. For candesartan analysis, several techniques have been successfully employed.

Liquid-liquid extraction (LLE) is a common and effective method for extracting candesartan from plasma. nih.govxjtu.edu.cnpillbuys.com This technique involves partitioning the analyte from the aqueous plasma into an immiscible organic solvent. nih.govxjtu.edu.cnpillbuys.com A study on the simultaneous quantitation of candesartan and hydrochlorothiazide used an LLE method with a mixture of tert-butyl-methyl-ether and dichloromethane (B109758) (70:30, v/v) as the extraction solvent. nih.gov This method demonstrated high and consistent recovery for both analytes and their internal standards. nih.gov Another LLE procedure for candesartan and its prodrug involved extraction with dichloromethane–diethyl ether (1:4, v/v). pillbuys.com

Protein precipitation (PPT) is a simpler and faster sample preparation technique compared to LLE. nih.govresearchgate.net It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govresearchgate.netactapharmsci.com The supernatant, containing the analyte, is then separated and analyzed. nih.govresearchgate.net A UPLC-MS/MS method for candesartan successfully utilized protein precipitation with 100% acetonitrile. nih.gov

Solid-phase extraction (SPE) is another widely used technique that provides cleaner extracts compared to PPT. pharmascholars.comnih.gov SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. pharmascholars.comnih.gov After washing away interferences, the analyte is eluted with a suitable solvent. pharmascholars.comnih.gov A rapid and sensitive LC-MS/MS method for candesartan in human plasma employed a simple SPE technique without the need for drying, evaporation, and reconstitution steps. pharmascholars.com

Table 2: Comparison of Sample Preparation Techniques for Candesartan Analysis

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | High recovery, clean extracts | Labor-intensive, requires solvent evaporation | nih.govxjtu.edu.cnpillbuys.com |

| Protein Precipitation (PPT) | Removal of proteins by precipitation | Simple, fast | Less clean extracts, potential for matrix effects | nih.govresearchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High selectivity, clean extracts, automation potential | Can be more expensive, method development can be complex | pharmascholars.comnih.govnih.gov |

This table provides a comparative overview of common sample preparation techniques used in the bioanalysis of candesartan.

Liquid-Liquid Extraction (LLE) Methodologies

Method Validation Parameters and Criteria for Deuterated Internal Standards

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. tandfonline.comclearsynth.com When using a deuterated internal standard like this compound, specific validation parameters are crucial to demonstrate the method's performance. clearsynth.commdpi.comnih.gov

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govnih.gov For bioanalytical methods, the accuracy should typically be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov

Linearity and Sensitivity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govphmethods.net The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.govnih.gov

Matrix Effect: The influence of co-eluting endogenous components from the matrix on the ionization of the analyte and internal standard. nih.govnih.gov The use of a deuterated internal standard helps to compensate for matrix effects. clearsynth.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage. nih.govphmethods.net

The use of a deuterated internal standard like this compound is highly advantageous as it co-elutes with the analyte, experiencing similar ionization suppression or enhancement, which leads to more accurate and precise quantification. texilajournal.com

Table 3: Compound Names

| Compound Name |

|---|

| Candesartan |

| This compound |

| Candesartan-d4 |

| Candesartan cilexetil |

| Hydrochlorothiazide |

| Irbesartan |

| Propranolol |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

| Dichloromethane |

| Diethyl ether |

| tert-Butyl-methyl-ether |

Determination of Sensitivity, Lower Limits of Quantification (LLOQ), and Linearity Ranges

The sensitivity of an analytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Methods employing this compound or similar deuterated internal standards for candesartan quantification have demonstrated excellent sensitivity and broad linear ranges. For example, a UPLC-MS/MS method for candesartan in human plasma established a linear range of 0.400 ng/mL to 240.000 ng/mL, with an LLOQ of 0.400 ng/mL. nih.gov Another study reported a linear range of 2–500 ng/mL for candesartan in human plasma. nih.gov The correlation coefficient (r) for the calibration curves in these studies is typically greater than 0.99, indicating a strong linear relationship. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is critical in achieving this high level of performance, as it compensates for any variations in instrument response and sample processing.

Assessment of Precision and Accuracy Across Concentration Levels

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. These parameters are assessed at multiple concentration levels, including the LLOQ, low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples.

In a study validating a UPLC-MS/MS method for candesartan, the intra- and inter-day precision was within 10.0%, and the accuracies ranged from 86.70% to 108.8%. nih.gov For a method to be considered acceptable, the precision, expressed as the relative standard deviation (RSD), should generally not exceed 15% (or 20% at the LLOQ), and the accuracy should be within 85-115% of the nominal concentration. researchgate.netresearchgate.net The use of a deuterated internal standard like this compound is instrumental in achieving such high levels of precision and accuracy by correcting for potential analyte loss during sample preparation and for variations in injection volume and ionization efficiency.

Table 1: Representative Precision and Accuracy Data for Candesartan Quantification

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| LLOQ (2 ng/mL) | <10.0 | <10.0 | 86.70–100.6 | 94.97–107.1 |

| LQC (6 ng/mL) | <10.0 | <10.0 | 86.70–108.8 | 94.97–107.1 |

| MQC (45 ng/mL) | <10.0 | <10.0 | 86.70–108.8 | 94.97–107.1 |

Data synthesized from published literature for illustrative purposes. nih.gov

Stability Assessments in Relevant Analytical Conditions

The stability of both the analyte and the internal standard in the biological matrix and under various analytical conditions is a critical aspect of method validation. This ensures that the measured concentrations are reflective of the actual concentrations at the time of sample collection.

Stability studies for candesartan, with the use of a deuterated internal standard, have been conducted under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.govscielo.br For instance, candesartan has been found to be stable in human plasma after four freeze-thaw cycles from -20°C to room temperature and from -80°C to 0°C. nih.gov It has also been shown to be stable for extended periods when stored at -70°C. scielo.br The percentage change in concentration during these stability tests is typically required to be within ±15%. nih.gov The stable isotope-labeled internal standard is expected to exhibit similar stability characteristics to the analyte, ensuring reliable quantification even after prolonged storage or handling.

Application in Preclinical Pharmacokinetic and Distribution Studies in Animal Models

Quantification in Animal Plasma, Urine, and Tissue Homogenates for Disposition Research

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of this compound as an internal standard is crucial for the accurate quantification of candesartan in various biological fluids and tissues from these studies.

Following administration of candesartan cilexetil (a prodrug of candesartan) to animals, concentrations of the active moiety, candesartan, are measured in plasma, urine, and feces to determine its pharmacokinetic profile. fda.gov For example, in a study with radiolabeled candesartan cilexetil, approximately 33% of the radioactivity was recovered in the urine and 67% in the feces after oral administration, indicating the primary routes of excretion. fda.govresearchgate.net The elimination half-life of candesartan has been determined to be around 9 hours in healthy volunteers. nih.gov

Matrix-assisted laser desorption/ionization-imaging mass spectrometry (MALDI-IMS) with a stable-isotope dilution technique has been used to visualize the spatial distribution of candesartan in sliced mouse kidney and blood vessel sections. nih.gov This powerful technique, which relies on a stable isotope internal standard, allows for the direct measurement and mapping of the drug within tissues, providing valuable insights into its distribution and target organ exposure.

Impact of Matrix Effects and Performance Evaluation of the Deuterated Internal Standard

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, can significantly impact the accuracy of LC-MS/MS-based quantification. researchgate.net The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. researchgate.net

Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences similar ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results. Studies have shown that with the use of a deuterated internal standard, no significant matrix effect was observed for the quantification of candesartan in human plasma. nih.gov The performance of the deuterated internal standard is evaluated during method validation by assessing its ability to track the analyte's behavior throughout the analytical process, ensuring reliable and reproducible quantification across different biological samples.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Candesartan |

| This compound |

| Candesartan-d4 |

| Candesartan cilexetil |

| CV-15959 |

| Irbesartan |

| Losartan |

| Olmesartan |

| Amlodipine |

| Hydrochlorothiazide |

| Enalapril |

| Eprosartan |

| Valsartan |

| EXP-3174 |

| TAK-044 |

| Pioglitazone |

| Metoprolol tartrate |

| Aliskiren |

| Paracetamol |

| Bumetanide |

| Bromhexine |

| Chlorpyrifos-D10 |

| Chlorpyrifos-methyl-D6 |

| Diazinon-D10 |

| 3,5,6-trichloro-2-pyridinol |

| 2-isopropyl-6-methyl-4-pyrimidinol |

| Atenolol |

| Metoprolol |

| Sotalol |

| Acesulfame |

| Benzotriazole |

| Napropamide |

| Tebuconazole |

| 5-Hydroxy Propafenone Hydrochloride D5 |

| Propafenone |

| 4-Hydroxy Atorvastatin D5 Disodium Salt |

| Atorvastatin |

| Clomiphene Citrate D5 |

| Clomiphene |

| Domperidone EP Impurity A |

| Domperidone |

| 4-MDM |

| Cefalexin |

| Ketoprofen |

| Diclofenac |

| Ibuprofen |

| 1,7-dimethylxanthine |

| Norfluoxetine |

| Bisoprolol |

| Creatinine |

| Triclosan |

| Benzoylecgonine |

| Mirtazapine |

| Anhydroecgonine methyl ester |

| Cocaethylene |

| Mephedrone |

| MDPV |

| 3,4-MDA-D5 |

| 3,4-MDE-D5 |

| 3,4-MDMA-D5 |

| Morphine |

| Codeine |

| 6-Monoacetylmorphine |

| Norcocaine |

| Methadone |

| Buprenorphine |

| EDDP |

| Norbuprenorphine |

| Ecgonine methyl ester |

| Amphetamine |

| Methamphetamine |

| 3,4-MDMA |

| 3,4-MDA |

| 3,4-MDE |

| MBDB |

| Desmopressin |

| Candesartan Benzimidazole (B57391) Ethoxy Methyl Ester |

| Candesartan Impurity 4 |

| Candesartan Cilexetil EP Impurity A |

| Candesartan Methyl Ester Desethyl Analog |

| Hydrochlorothiazide |

| Losartan potassium |

| Acetochlor |

| Azinphos-methyl |

| Bromacil |

| Diazinon |

| Dichlorovos |

| Edifenfos |

| Fenitrothion |

| Fenpropathrin |

| Rusfertide |

| Polymyxin B1 |

| MAPI |

| Astressin 2B |

| Cholecystokinin-J |

| Ro 23-7014 |

| Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt |

Role of Candesartan D5 Methyl Ester in Investigating Metabolic Transformations and Pathways

In Vitro Metabolic Stability and Metabolite Identification Studies Using Stable Isotope Tracers

The application of stable isotope-labeled compounds, such as Candesartan-d5 Methyl Ester, is instrumental in in vitro metabolic studies. symeres.com These tracers facilitate the differentiation of drug metabolites from endogenous compounds in complex biological matrices, thereby enhancing the accuracy of metabolite identification and quantification. symeres.comnih.gov

Application in Hepatic Microsomal and Hepatocyte Incubation Systems

Hepatic microsomes and hepatocytes are primary in vitro systems for studying drug metabolism. biomarker.hu The use of this compound in these systems allows for a detailed examination of its metabolic stability. For instance, studies have shown that the methyl ester prodrug of candesartan (B1668252) undergoes hydrolysis in liver microsomes. uni-regensburg.deresearchgate.net The deuterium (B1214612) labeling in this compound enables researchers to distinguish the administered compound and its metabolites from any endogenous substances, ensuring that the observed metabolic changes are directly attributable to the compound of interest. mdpi.com

In a typical hepatic microsomal incubation, the disappearance of the parent compound (this compound) and the appearance of its metabolites are monitored over time. This provides data on the rate of metabolism and the intrinsic clearance of the compound. The stable isotope label is crucial for mass spectrometry-based analysis, as it creates a distinct mass shift, allowing for unambiguous detection and quantification.

Investigation of Ester Hydrolysis and Other Biotransformations of Candesartan Methyl Ester Analogues

The primary metabolic pathway for candesartan prodrugs, such as candesartan cilexetil, is ester hydrolysis, which converts the inactive prodrug into the active therapeutic agent, candesartan. nih.govnih.govresearchgate.net this compound is utilized to study the kinetics and mechanisms of this crucial hydrolysis step. Research has demonstrated that candesartan cilexetil is rapidly and completely hydrolyzed to candesartan during absorption from the gastrointestinal tract. nih.govnih.gov

Beyond simple hydrolysis, other biotransformations can occur. The use of stable isotope-labeled analogs helps in identifying these alternative metabolic pathways. For example, studies on similar ester-containing compounds have revealed various biotransformations, including oxidation and conjugation reactions. The deuterium label in this compound aids in the structural elucidation of these novel metabolites by providing a clear isotopic signature.

Elucidation of Enzyme-Specific Biotransformations (e.g., Esterases, Cytochrome P450s)

Identifying the specific enzymes responsible for metabolizing a drug is a critical aspect of drug development. Carboxylesterases (CES) are the primary enzymes involved in the hydrolysis of many ester prodrugs. nih.gov Studies have indicated that human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) play significant roles in the hydrolysis of different ester-containing drugs, with substrate specificity often depending on the size of the acyl and alcohol groups of the ester. nih.gov For instance, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, while hCE2 has the opposite preference. nih.gov

Metabolic Profiling in Gut Microbiota Models for Ester-Containing Compounds

The gut microbiota possesses a vast and diverse enzymatic machinery capable of metabolizing a wide range of xenobiotics, including ester-containing drugs. nih.gov The metabolic activity of the gut microbiota can significantly impact the bioavailability and efficacy of orally administered drugs. nih.gov In vitro gut microbiota models are employed to investigate the metabolic fate of compounds like this compound in the intestinal environment. researchgate.net

Studies have shown that esterases from gut bacteria, such as Bifidobacteria, can metabolize natural compounds containing ester bonds. By incubating this compound with fecal slurries or specific bacterial cultures, researchers can identify metabolites produced by the gut microbiota. wjgnet.com The stable isotope label is essential for distinguishing drug-derived metabolites from the complex background of microbial metabolites. nih.gov This information is crucial for understanding the complete metabolic profile of the drug, from initial hydrolysis in the gut to subsequent metabolism in the liver and other tissues.

Advanced Mass Spectrometry for Metabolite Profiling and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying metabolites. nih.gov When coupled with stable isotope labeling, its capabilities are significantly enhanced.

High-Resolution Mass Spectrometry for Accurate Mass Measurement of Metabolites

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of unknown metabolites. umb.edunih.gov This capability is invaluable in metabolite identification studies. The use of this compound in conjunction with HRMS allows for the confident identification of metabolites based on their precise mass and the characteristic isotopic pattern introduced by the deuterium atoms. jku.at

The workflow for metabolite profiling using HRMS typically involves comparing the full-scan mass spectra of samples from control and drug-treated groups. The presence of unique ions in the treated group, especially those exhibiting the expected mass shift due to the deuterium label, points to potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to fragment these ions and obtain structural information. researchgate.net The fragmentation pattern of the deuterated metabolite, when compared to that of its non-labeled counterpart, can provide definitive structural confirmation.

The combination of stable isotope labeling with this compound and advanced mass spectrometry techniques provides a robust platform for the comprehensive investigation of its metabolic fate. This approach yields detailed insights into metabolic stability, the enzymes involved in biotransformation, and the full spectrum of metabolites formed in various biological systems.

Table of Research Findings

| Study Area | Key Finding | Reference |

| Hepatic Metabolism | Candesartan methyl ester undergoes hydrolysis in liver microsomes. | uni-regensburg.de, researchgate.net |

| Prodrug Conversion | Candesartan cilexetil is rapidly and completely hydrolyzed to candesartan during gastrointestinal absorption. | nih.gov, nih.gov |

| Enzymatic Hydrolysis | Carboxylesterases (hCE1 and hCE2) are the primary enzymes in the hydrolysis of many ester prodrugs. | nih.gov |

| CYP450 Metabolism | Candesartan undergoes minor metabolism by CYP2C9 to an inactive metabolite. | nih.gov, nih.gov |

| Gut Microbiota | Esterases from gut bacteria can metabolize ester-containing compounds. | |

| Mass Spectrometry | HRMS enables accurate mass measurement for confident metabolite identification. | umb.edu, nih.gov |

Utilization of Deuterium Labeling for Tracing Metabolic Fates and Fragmentation Pattern Analysis

The use of stable, non-radioactive isotopes like deuterium (²H) is a cornerstone of modern drug metabolism studies. medchemexpress.com this compound is specifically designed for these applications, incorporating five deuterium atoms at positions that are not readily exchanged, ensuring the label remains intact throughout metabolic processes. This isotopic labeling is instrumental for two primary analytical techniques: metabolic tracing and fragmentation pattern analysis using mass spectrometry (MS). veeprho.com

In metabolic studies, this compound is often used as an internal standard for quantitative analysis. veeprho.com When added in a known quantity to a biological sample (such as plasma or urine) containing the non-labeled drug, it allows for highly accurate measurement of the drug and its metabolites. veeprho.comnih.gov The key principle is that the deuterated and non-deuterated compounds behave almost identically during sample extraction and chromatographic separation, but are easily distinguished by a mass spectrometer due to their mass difference.

Fragmentation analysis is a technique within mass spectrometry where molecules are broken into smaller, charged fragments. uni-saarland.dewhitman.edu The resulting pattern of fragments is a unique "fingerprint" for a specific molecule. jeol.com When this compound is analyzed, the parent molecule and any of its fragments that retain the deuterium atoms will appear at a higher mass-to-charge ratio (m/z) than their unlabeled counterparts. researchgate.net This predictable mass shift provides an unambiguous signal, allowing researchers to:

Identify Drug-Related Metabolites: In a complex biological matrix containing thousands of endogenous compounds, the specific mass shift of deuterated fragments confirms that a detected molecule is a metabolite of candesartan and not a background substance.

Elucidate Metabolic Pathways: By identifying the structure of the deuterated fragments, scientists can determine how the parent drug was chemically altered by the body. For instance, the detection of a deuterated fragment corresponding to O-deethylated candesartan confirms this specific metabolic reaction. echemi.com

Distinguish Isomeric Metabolites: In some cases, different metabolic reactions can produce isomers (molecules with the same chemical formula but different structures). The unique fragmentation pattern of a deuterated metabolite can help differentiate between these isomers.

The table below illustrates the theoretical mass shift in key fragments for Candesartan-d5 compared to the unlabeled compound, which is fundamental to its utility in fragmentation analysis.

| Fragment Identity | Unlabeled Candesartan (m/z) | Candesartan-d5 (m/z) | Mass Shift (Da) |

| Molecular Ion [M+H]⁺ | 441.16 | 446.19 | +5 |

| Key Fragment 1 | 263.12 | 268.15 | +5 |

| Key Fragment 2 | 180.07 | 180.07 | 0 (Loss of deuterated moiety) |

| Key Fragment 3 | 235.10 | 240.13 | +5 |

Note: The m/z values are theoretical and for illustrative purposes. Actual values may vary based on instrumentation and ionization methods.

Preclinical (Animal) Metabolic Disposition and Mass Balance Studies

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. Using stable isotope-labeled compounds like this compound in these studies offers a robust and safe alternative to radiolabeling, especially when there are concerns about long half-lives or specific tissue retention of radioactive materials. tandfonline.com

Tracing Excretion and Elimination Pathways in Animal Models Using Stable Isotopes

To understand how the body eliminates candesartan, researchers administer this compound to animal models, such as rats or mice. mdpi.comahajournals.org Following administration, excreta (urine and feces) are collected over a defined period. researchgate.net

These samples are then processed and analyzed using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to specifically detect the deuterated parent drug and its deuterated metabolites. nih.gov By quantifying the amount of these labeled compounds in both urine and feces, scientists can accurately determine the proportion of the drug eliminated through each pathway. Studies on the non-labeled drug have shown that candesartan is primarily eliminated unchanged in both urine and feces, with biliary excretion being a significant contributor to the fecal component. echemi.com Using a deuterated tracer allows for precise confirmation and quantification of these pathways, for example, showing that approximately 33% of radioactivity is recovered in urine and 68% in feces after administration of ¹⁴C-labeled candesartan cilexetil. researchgate.net The stable isotope method provides a parallel, non-radioactive means to obtain this critical data.

Quantitative Assessment of Metabolite Formation and Clearance in Vivo

Beyond simply identifying excretion routes, this compound is vital for the quantitative assessment of how metabolites are formed and cleared from the body in vivo. After administration to an animal model, blood samples are drawn at multiple time points. nih.gov Using the isotope dilution method with LC-MS, the concentration of both the deuterated parent drug and its key metabolites, such as the inactive O-deethylated metabolite, can be measured with high precision and accuracy in the plasma. veeprho.comechemi.com

This time-course data is used to construct pharmacokinetic profiles, which are essential for understanding the drug's behavior. From these profiles, critical parameters are calculated:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.

Metabolite-to-Parent Ratio: The proportion of the administered dose that is converted into a specific metabolite.

The table below presents hypothetical pharmacokinetic data from a preclinical rat study, demonstrating the type of quantitative insights gained from using a deuterated tracer.

| Parameter | Candesartan-d5 | Inactive Metabolite-d5 (CV-15959) |

| Tmax (h) | 1.5 | 3.0 |

| Cmax (ng/mL) | 850 | 45 |

| AUC (ng·h/mL) | 4250 | 380 |

| Clearance (L/h/kg) | 0.55 | Not Applicable |

| % of Dose Converted | Not Applicable | ~8.9% |

Note: This data is hypothetical and for illustrative purposes only.

Such quantitative data is crucial for building a complete picture of the drug's metabolic disposition, helping to predict its behavior in humans and ensuring a comprehensive understanding of its preclinical profile.

Candesartan D5 Methyl Ester in Impurity Profiling and Pharmaceutical Reference Standards

Development and Certification of Candesartan-d5 Methyl Ester as a Reference Standard for Deuterated Analogs

The development of this compound as a reference standard is a meticulous process designed to ensure its identity, purity, and stability, making it a reliable tool for analytical chemists. A reference standard is a highly characterized material used to calibrate analytical instruments and validate methods. For deuterated analogs, this process involves several key stages.

First, the compound is synthesized with deuterium (B1214612) atoms incorporated at specific, stable positions within the molecule. In the case of this compound, the deuterium atoms are typically placed on the ethoxy group, resulting in the chemical name Methyl 2-(ethoxy-d5)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate. synzeal.comvivanls.com This specific labeling creates a compound that is chemically identical to its non-labeled counterpart but has a distinct, higher molecular weight.

Once synthesized, the material undergoes a rigorous certification process. europa.eu This process is governed by international guidelines, such as those from the International Organization for Standardization (ISO), to ensure global acceptance. usda.gov Key steps in the certification include:

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and the exact location of the deuterium labels. vivanls.comacs.org

Purity Assessment: The chemical and isotopic purity of the standard is determined. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed to assess chemical purity, ensuring the absence of other related substances. vivanls.com Mass spectrometry is used to determine the isotopic enrichment, confirming the high percentage of the d5 species versus d0, d1, d2, etc.

Homogeneity and Stability Testing: The batch of the reference material is tested for homogeneity to ensure that every vial has the same concentration. europa.eu Stability studies are conducted under various conditions to establish a valid shelf-life and appropriate storage instructions. europa.eu

Upon successful completion of these steps, a Certificate of Analysis (CoA) is issued. vivanls.comnist.gov This document provides all the characterization data, including the certified concentration, purity, and uncertainty, confirming its status as a certified reference material (CRM). nist.govnist.gov this compound is available from various suppliers as a reference material for analytical purposes, supplied with comprehensive characterization data. synzeal.comvivanls.comscbt.com

Role in Analytical Method Development for Detecting and Quantifying Related Substances in Pharmaceutical Intermediates and APIs

In the development of analytical methods for pharmaceutical quality control, this compound plays a crucial role as an internal standard (IS). synzeal.comsynzeal.com The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the quantification. nih.govpharmascholars.com

Stable isotope-labeled standards like this compound are considered the "gold standard" for internal standards, especially in mass spectrometry-based assays (LC-MS/MS), for several reasons:

Similar Physicochemical Properties: It behaves almost identically to the non-labeled analyte (Candesartan Methyl Ester or other derivatives) during sample extraction, chromatography, and ionization. This co-elution ensures that any experimental variability affects both the analyte and the IS to the same extent.

Mass Differentiation: Despite its similar behavior, it is easily distinguished from the analyte by its higher mass in the mass spectrometer. This allows for separate and simultaneous detection without spectral overlap.

During method development for quantifying impurities or related substances in candesartan (B1668252) API or its intermediates, a known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. pharmascholars.comresearchgate.net The final concentration of the target analyte is then calculated based on the ratio of the analyte's response to the internal standard's response. This approach has been successfully applied in numerous validated bioanalytical methods for candesartan, where deuterated analogs (e.g., candesartan-d4) have been used to ensure reliable measurement in complex matrices like human plasma. pharmascholars.comresearchgate.net The use of a deuterated IS significantly enhances the robustness and reliability of methods designed to detect trace-level impurities in high-purity pharmaceutical substances. nih.gov

Chromatographic Separation Strategies for Impurity Profiling and Identification

Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a drug substance. Effective chromatographic separation is the cornerstone of this process. For candesartan and its derivatives, various high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) methods have been developed to achieve the necessary resolution between the main component and its numerous related substances. nih.govijprs.comsemanticscholar.org

These methods often employ reversed-phase chromatography, which separates compounds based on their hydrophobicity. Key parameters of these separation strategies include:

Stationary Phase (Column): C18 columns are most common, but other stationary phases like C8 and Phenyl columns are also used to achieve different selectivities for specific impurity separations. nih.govijprs.comgoogle.com

Mobile Phase: A typical mobile phase consists of an aqueous component (often a buffer like phosphate (B84403) or formate (B1220265) at a controlled pH) and an organic modifier (commonly acetonitrile (B52724) or methanol). nih.govscirp.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to elute a wide range of impurities with varying polarities within a single analytical run. semanticscholar.orggoogle.com

Detection: UV detection is widely used, often at multiple wavelengths (e.g., 210 nm and 254 nm) to ensure the detection of all impurities, as some may lack a strong chromophore at a single wavelength. nih.gov For identification purposes, mass spectrometry (MS) is coupled with the liquid chromatograph (LC-MS), providing mass information that is critical for structural elucidation of unknown impurities. srce.hrjocpr.com

Developed methods are capable of separating candesartan from a large number of its known process-related impurities and degradation products, often in a single run of 20 minutes or less. nih.govsemanticscholar.org

| Technique | Column | Mobile Phase | Detection | Separated Impurities | Reference |

|---|---|---|---|---|---|

| UPLC | Waters Acquity BEH Shield RP18 | Gradient of 0.01 M phosphate buffer (pH 3.0) and Acetonitrile/Water | UV (254 nm & 210 nm) | 12 known impurities and degradation products. | nih.govnih.gov |

| HPLC | Zorbax SB Phenyl | Gradient of Methane sulfonic acid in water and Acetonitrile | UV (210 nm) | 6 known impurities and degradation products. | ijprs.com |

| RP-UPLC | Acquity UPLC HSS T3 | Gradient of 0.1% Perchloric acid in water and Acetonitrile | UV (220 nm) | 13 known potential impurities. | semanticscholar.org |

| HPLC | Agilent ZORBAX SB-C8 | Gradient of low pH buffer and Acetonitrile | Not Specified | 7 known impurities. | google.com |

In these complex chromatograms, this compound serves as a crucial retention time marker, helping to anchor the separation and facilitate the correct identification of other peaks.

Significance in Establishing Purity and Identity of Candesartan Derivatives for Research and Development Purposes

Beyond routine quality control, this compound is vital during the research and development (R&D) of new candesartan derivatives or manufacturing processes. Its significance lies in its ability to help establish the purity and confirm the identity of newly synthesized compounds and potential impurities. srce.hr

During process development, unexpected peaks may appear in chromatograms, representing new, uncharacterized process-related impurities or degradation products. srce.hr The identification of these unknown compounds is a regulatory requirement and crucial for ensuring drug safety. Here, this compound, as a well-characterized reference point, is invaluable:

Mass Spectrometry Anchor: In LC-MS analysis, the deuterated standard provides a precise mass and a known fragmentation pattern. When an unknown impurity is detected, its fragmentation pattern can be compared to that of the standard. Similarities in fragmentation can suggest a related structure, while the mass difference can help hypothesize the nature of the modification (e.g., loss of a functional group, addition of a hydroxyl group). This was critical in identifying a novel chloro alkyl carbonate ester analogue during the synthesis of a candesartan intermediate. srce.hr

Retention Time Mapping: The stable retention time of the internal standard helps to normalize chromatograms from run to run. This allows for the reliable tracking of known and unknown impurities as process parameters are changed, aiding in the optimization of reaction conditions to minimize impurity formation. researchgate.net

Confirmation of Derivative Identity: When new derivatives of candesartan are synthesized for research purposes, this compound can be used as a benchmark in comparative analytical studies (NMR, MS, HPLC) to confirm that the core molecular structure has been correctly modified. acs.orgresearchgate.net

Future Perspectives and Emerging Research Avenues for Deuterated Candesartan Methyl Esters

Advancements in Stereoselective Synthesis and Isotopic Labeling Technologies

The synthesis of deuterated compounds with high precision is crucial for their application in pharmaceutical research. Recent advancements in stereoselective synthesis and isotopic labeling are paving the way for more efficient and controlled production of molecules like Candesartan-d5 Methyl Ester.

One promising area is the use of biocatalysis. For instance, α-oxo-amine synthases, which are pyridoxal (B1214274) phosphate-dependent enzymes, have been repurposed to install deuterium (B1214612) atoms at the α-carbon of amino acids and their methyl esters with high site- and stereoselectivity. nih.gov This enzymatic approach offers a robust and environmentally friendly alternative to traditional multi-step synthetic routes that often require protecting groups and chiral auxiliaries. nih.gov The increased activity of these enzymes on methyl ester substrates may be attributed to the lower pKa of the α-proton and structural similarities to the enzyme's natural products. nih.gov

Furthermore, new chemical methods are being developed for the deuteration of aromatic compounds. One such method utilizes catalytic amounts of hexafluorophosphate (B91526) (PF6−) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O to achieve high levels of deuterium incorporation in phenols, anilines, anisoles, and heterocyclic compounds. chemrxiv.org Spectroscopic and theoretical studies suggest that an interactive H-bonding network activates the otherwise inert P-F bond in PF6− for D2O addition, which in turn facilitates the hydrogen isotope exchange. chemrxiv.org These advancements in both biocatalytic and chemical synthesis will likely enable more efficient and selective production of deuterated candesartan (B1668252) methyl esters and other complex molecules.

Integration with Novel Bioanalytical Platforms and Automated Workflow Systems

The accurate quantification of deuterated compounds and their metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The integration of advanced bioanalytical platforms with automated workflow systems is revolutionizing this field by enhancing throughput, precision, and efficiency. altasciences.comcertara.com

High-resolution mass spectrometry (HRMS) and compound-specific isotope analysis (CSIA) are at the forefront of these technological advancements, enabling the detection and characterization of low-level contaminant transformation. acs.org For bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used tool due to its sensitivity and selectivity. tandfonline.com The use of stable isotopically labeled compounds, such as this compound, as internal standards is considered the gold standard in LC-MS/MS bioanalysis to correct for matrix effects and ensure accurate quantification. tandfonline.com

Automation is playing an increasingly critical role in streamlining bioanalytical workflows. altasciences.com Robotic platforms with automated liquid handling capabilities are now common in high-throughput laboratories, performing tasks from sample preparation to the generation of standard curves and quality control samples. altasciences.comchromatographyonline.com These automated systems reduce manual pipetting bias, increase reproducibility, and save significant time. altasciences.com Companies like Altasciences and Charles River have implemented integrated and automated platforms to centralize their pharmacokinetic analysis processes, ensuring data integrity and compliance. altasciences.comcertara.com Software solutions like Kinetica and KNIME offer template-driven systems and customizable workflows to further automate data analysis and reporting. thermofisher.com

| Parameter | Description | Benefit |

| High-Resolution Mass Spectrometry (HRMS) | Provides high-resolution and high-sensitivity chemical analysis for detecting and characterizing low-level compound transformations. acs.org | Enhanced detection and characterization of metabolites. |

| Compound-Specific Isotope Analysis (CSIA) | Complements HRMS for the detection and characterization of contaminant transformation. acs.org | Improved understanding of metabolic pathways. |

| Automated Liquid Handling | Robotic platforms that perform sample preparation, dilutions, and reagent additions. altasciences.comchromatographyonline.com | Increased throughput, reduced human error, and improved reproducibility. altasciences.com |

| Integrated Data Management | Centralized repositories for pharmacokinetic data, often cloud-based. certara.com | Enhanced data integrity, security, and accessibility across different sites. certara.com |

| Template-Driven Analysis Software | Predefined templates and settings for standardized and high-throughput data analysis. thermofisher.com | Increased consistency, time savings, and adherence to standard operating procedures. thermofisher.com |

Expanded Applications in Preclinical Drug Discovery and Mechanistic Pharmacology Studies

Deuterated compounds like this compound are invaluable tools in preclinical drug discovery and mechanistic pharmacology. Their primary use is as internal standards in quantitative bioanalysis to support pharmacokinetic/pharmacodynamic (PK/PD) characterization of new chemical entities (NCEs). acs.orgresearchgate.net The incorporation of deuterium can also intentionally alter a drug's metabolic profile, a strategy known as the "deuterium switch," which can lead to improved pharmacokinetic properties. nih.govnih.gov

The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to slow down cytochrome P450-mediated metabolism. researchgate.netansto.gov.au This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a better safety profile. svchembiotech.comnih.gov However, the effect of deuteration on a drug's intrinsic clearance is not always predictable and must be empirically determined for each compound. researchgate.netplos.org

Model-based drug discovery and development (MBDD) utilizes mathematical models to integrate data from various sources, including in silico predictions and animal studies, to better understand pharmacological effects. chalmers.se Automated PK/PD analysis approaches can be coupled with MBDD to streamline the optimization of drug candidates. chalmers.se In mechanistic studies, deuterated compounds help elucidate drug metabolism pathways and identify metabolic "soft spots" in NCEs. researchgate.netwiseguyreports.com This information is crucial for medicinal chemists to guide structural modifications and improve the metabolic stability of drug candidates. researchgate.net

Computational Chemistry and Molecular Modeling for Predicting Deuterated Compound Behavior and Interactions

Computational chemistry and molecular modeling are becoming increasingly important for predicting the behavior and interactions of deuterated compounds, offering insights that can guide experimental work. These computational methods can be used to study the effects of deuteration on molecular properties and reaction kinetics.

Advanced quantum chemical methods are employed to investigate the impact of deuterium substitution on molecular geometries, dipole moments, vibrational frequencies, and rotational constants. ajchem-a.com Such calculations can predict changes in molecular properties and reactivity due to the increased mass of deuterium compared to protium. ajchem-a.com For instance, computational studies have shown that deuteration can lead to a redshift in vibrational frequencies and alter reaction rates through kinetic isotope effects. ajchem-a.com

Molecular docking studies can help identify the binding sites of drugs like candesartan on their target receptors, such as the angiotensin II type 1 (AT1) receptor. nih.govplos.org These models can predict the interactions between the drug and amino acid residues in the receptor's binding pocket. nih.gov For example, modeling has suggested that the carboxylic group, tetrazole ring, and ethoxy group of candesartan interact with specific residues in the AT1 receptor. nih.gov By combining molecular docking with metabolic profile data, researchers can identify sites for deuteration that are likely to be metabolically sensitive. plos.org

Furthermore, hybrid quantum-classical computational approaches are being developed to design and predict the properties of deuterated molecules. researchgate.net These methods can be used to screen large numbers of deuterated analogues and predict their properties, such as emission quantum efficiencies in the case of OLED emitters, with much greater speed than traditional ab initio calculations. researchgate.net Physiologically based pharmacokinetic (PBPK) modeling is another computational tool that can simulate the concentration-time profiles of drugs like candesartan in different populations, helping to optimize dosage regimens. nih.gov

| Computational Method | Application for Deuterated Compounds | Key Insights |

| Quantum Chemical Methods | Investigating the impact of deuteration on molecular structure and spectroscopic properties. ajchem-a.com | Prediction of changes in vibrational frequencies, rotational constants, and dipole moments. ajchem-a.com |

| Molecular Docking | Identifying binding sites and predicting interactions with target receptors. nih.govplos.org | Elucidation of key binding interactions and guidance for deuteration at metabolically relevant sites. plos.orgnih.gov |

| Hybrid Quantum-Classical Models | High-throughput screening and property prediction of deuterated analogues. researchgate.net | Rapid and accurate prediction of properties for a large number of deuterated molecules. researchgate.net |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating drug concentration-time profiles in various populations. nih.gov | Optimization of dosage regimens and prediction of pharmacokinetic behavior in special populations. nih.gov |

Q & A

Q. What are the established synthetic routes for Candesartan-d5 Methyl Ester, and how is its purity validated?

this compound is synthesized via deuterium labeling of the parent compound, Candesartan Methyl Ester, typically through hydrogen-deuterium exchange or isotopic substitution during intermediate synthesis . Purity validation involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm isotopic enrichment (>98% deuterium incorporation) and detect impurities. Gas chromatography (GC) with flame ionization detection may also assess esterification efficiency .

Q. Which physicochemical properties of this compound are critical for its use as an internal standard in pharmacokinetic studies?

Key properties include:

- Solubility : Evaluated in solvents like methanol, acetonitrile, and aqueous buffers to ensure compatibility with analytical matrices .

- Stability : Accelerated stability studies under varying pH, temperature, and light exposure are conducted to establish storage conditions (e.g., -20°C in inert atmospheres) .

- Isotopic Purity : Quantified via nuclear magnetic resonance (NMR) or LC-MS to minimize interference in quantitative assays .

Q. How is this compound characterized structurally, and what spectroscopic techniques are employed?

Structural confirmation relies on:

- ¹H/²H NMR : To verify deuterium positioning and exclude protio-contaminants.

- High-resolution MS : For exact mass determination (e.g., m/z shifts corresponding to +5 Da due to deuterium substitution) .

- Fourier-transform infrared spectroscopy (FTIR) : To confirm ester functional groups and compare vibrational modes with non-deuterated analogs .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction parameters for synthesizing this compound?

The Taguchi method employs orthogonal arrays to test factors like:

- Catalyst concentration (e.g., KOH or NaOH levels impacting esterification efficiency).

- Molar ratio of alcohol to precursor (e.g., methanol-to-Candesartan ratio).

- Temperature and reaction time (e.g., 50–70°C for 4–12 hours) . Signal-to-noise (S/N) ratios and ANOVA identify optimal conditions, reducing experimental runs while maximizing yield (e.g., 96.7% purity achieved in biodiesel methyl ester synthesis via this method) .

Q. What methodologies resolve discrepancies in deuterium incorporation efficiency across synthesis batches?

Contradictions may arise from:

- Isotopic exchange variability : Controlled by adjusting reaction pH, solvent polarity, and catalyst activity .

- Batch-to-batch impurities : Addressed via preparative HPLC purification and post-synthesis deuteration checks using LC-MS/MS . Statistical tools like multivariate regression analyze parameter interactions (e.g., catalyst type vs. temperature) to isolate root causes .

Q. How do researchers ensure accurate quantification of this compound in biological matrices?

Methodological considerations include:

- Calibration curves : Using deuterated vs. non-deuterated standards to account for matrix effects.

- Internal standards : Co-spiking with isotopically distinct analogs (e.g., Candesartan-d4) to normalize recovery rates .

- Chromatographic separation : Optimizing mobile phase gradients in ultra-HPLC (UHPLC) to resolve metabolites and degradation products .

Q. What strategies validate the stability of this compound under long-term storage and experimental conditions?

Stability protocols involve:

- Forced degradation studies : Exposing the compound to oxidative (H₂O₂), hydrolytic (acid/alkaline), and thermal stress.

- Real-time monitoring : Periodic LC-MS analysis over 6–24 months to track deuterium loss or ester hydrolysis .

- Kinetic modeling : Calculating degradation rate constants (k) to predict shelf-life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.